molecular formula C22H25N3O2 B5554005 1-[2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl]-4-piperidinecarboxamide

1-[2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl]-4-piperidinecarboxamide

カタログ番号 B5554005
分子量: 363.5 g/mol
InChIキー: RIOFJLPUMJEBPH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds containing the dibenzo[b,e]azepine system, closely related to 1-[2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl]-4-piperidinecarboxamide, involves complex synthetic routes. One approach includes acid-catalyzed intramolecular Friedel-Crafts cyclization, starting from precursors like 2-allylphenylamine and methyl 2-bromo-2-phenylacetate. This method leads to diastereoisomers that serve as useful precursors for synthesizing analogs with anti-allergenic, antidepressant, and antihistaminic properties (Acosta Quintero et al., 2016).

Molecular Structure Analysis

The molecular structure of dibenzo[b,e]azepine derivatives reveals configurations intermediate between boat and twist-boat forms for the azepine ring. This conformational flexibility, with carboxamide and ethyl substituents occupying quasi-equatorial positions, is critical for understanding the compound's reactivity and interaction potentials (Acosta Quintero et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of 1-[2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl]-4-piperidinecarboxamide can be inferred from related compounds. For instance, dibenzo[b,f][1,4]oxazepines undergo oxidative cyclization in the presence of oxidizing agents like liquid bromine, highlighting the potential for diverse chemical transformations (Tayade & Kale, 2016).

科学的研究の応用

Synthesis and Metabolites

Synthesis of Metabolites

Research on the synthesis of alcoholic metabolites of mosapramine, a new antipsychotic drug, utilized a compound structurally related to 1-[2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl]-4-piperidinecarboxamide. These efforts aimed to understand the chemical structures of these metabolites through specific synthetic routes, contributing to the drug's pharmacological profile evaluation (Tashiro, Yuasa, & Demizu, 1992).

Pharmacological Evaluations

Brain-to-Plasma Partition

A study on epilepsy patients resistant to oxcarbazepine therapy explored the brain-to-plasma partition of 10,11-dihydro-10-hydroxy-5H-dibenzo[b,f]azepine-5-carboxamide (10-OHCBZ) and its relationship with the multidrug transporter P-glycoprotein (MDR1). This research offered insights into the drug's pharmacokinetics and the role of MDR1 in drug resistance (Marchi et al., 2005).

Antihypertensive and Antiplatelet Aggregation Activity

Another study synthesized pyrroloazepine derivatives, displaying potent antihypertensive activity and antiplatelet aggregation, showcasing the therapeutic potential of derivatives of the compound for cardiovascular diseases (Mizuno et al., 1999).

Vascular Cognitive Impairment

Research into dibenzo[b,f]azepine hydroxamates, acting as histone deacetylase inhibitors, highlighted their potential in treating vascular cognitive impairment (VCI). One compound, in particular, showed promising results in increasing cerebral blood flow, attenuating cognitive impairment, and improving hippocampal atrophy in vivo (Kaur et al., 2019).

特性

IUPAC Name

1-[2-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-oxoethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2/c23-22(27)18-11-13-24(14-12-18)15-21(26)25-19-7-3-1-5-16(19)9-10-17-6-2-4-8-20(17)25/h1-8,18H,9-15H2,(H2,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIOFJLPUMJEBPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)CC(=O)N2C3=CC=CC=C3CCC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl]piperidine-4-carboxamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。